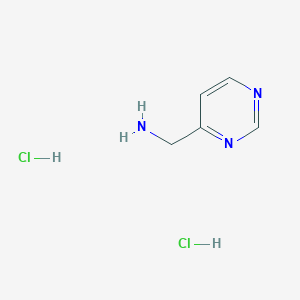

Pyrimidin-4-ylmethanamine dihydrochloride

Description

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Systems Research

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. juniperpublishers.com This biological prevalence has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. juniperpublishers.comnih.gov Pyrimidin-4-ylmethanamine dihydrochloride (B599025), featuring a reactive aminomethyl group at the 4-position of the pyrimidine ring, is strategically positioned within this field of study. Its structure allows for facile chemical modifications, enabling researchers to explore the vast chemical space around the pyrimidine core. nih.gov

The presence of nitrogen atoms in the pyrimidine ring imparts unique physicochemical properties, such as the ability to act as hydrogen bond acceptors and engage in π-stacking interactions, which are crucial for molecular recognition at biological targets. nih.gov The aminomethyl substituent further enhances its utility, providing a key functional handle for building more complex molecular architectures through various chemical reactions. This makes Pyrimidin-4-ylmethanamine dihydrochloride a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Significance as a Fundamental Chemical Scaffold in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its role as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine core itself is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.gov Derivatives of the pyrimidine scaffold have been shown to exhibit a remarkable array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govgsconlinepress.com

The versatility of the Pyrimidin-4-ylmethanamine moiety allows for its incorporation into a diverse range of molecular designs targeting various biological pathways. For instance, the amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents, each potentially modulating the compound's biological activity and pharmacokinetic profile. This adaptability has made it an attractive starting point for the synthesis of targeted therapies, including kinase inhibitors, which are a major class of anticancer drugs. researchgate.net

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving pyrimidine scaffolds, including derivatives of Pyrimidin-4-ylmethanamine, is actively pursuing several promising therapeutic avenues. A significant focus has been on the development of kinase inhibitors, given that abnormal kinase activity is implicated in a multitude of diseases, particularly cancer. researchgate.net The pyrimidine ring can effectively mimic the purine (B94841) core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.

Another prominent research trajectory is the development of novel antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new drugs with novel mechanisms of action. Pyrimidine derivatives have shown potent activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov Research in this area often involves the synthesis of hybrid molecules, where the pyrimidine scaffold is combined with other pharmacophores to enhance antimicrobial efficacy.

Furthermore, the anticancer potential of pyrimidine derivatives continues to be a major area of investigation. gsconlinepress.com Studies have explored their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. researchgate.net The development of pyrimidine-based compounds that can selectively target cancer cells while minimizing toxicity to healthy cells is a key objective of this research.

Below are interactive data tables summarizing the biological activities of various pyrimidine derivatives, showcasing the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Derivative | Cancer Cell Line | Biological Target | IC50 Value |

| Isatin–pyrimidine hybrid | - | - | - |

| Imidazole–pyrimidine–sulfonamide hybrid 88 | - | HER2 | 81 ± 40 ng/mL |

| Imidazole–pyrimidine–sulfonamide hybrid 89 | - | HER2 | 208 ± 110 ng/mL |

| FAK inhibitor 72 | MDA-MB-231 | FAK | 0.126 µM |

| 2,4-di(arylamino)pyrimidine 100 | - | EGFR-L858R/T790M/C797S | 5.51 nM |

| 2,4-di(arylamino)pyrimidine 100 | - | EGFR-L858R/T790M | 33.35 nM |

| Fused 1,4-benzodioxane (B1196944) pyrimidine 131 | A549 (lung) | Tubulin | 0.80 ± 0.09 μM |

| Fused 1,4-benzodioxane pyrimidine 131 | HepG2 (liver) | Tubulin | 0.11 ± 0.02 μM |

| Fused 1,4-benzodioxane pyrimidine 131 | U937 (lymphoma) | Tubulin | 0.07 ± 0.01 μM |

| Fused 1,4-benzodioxane pyrimidine 131 | Y79 (retinoblastoma) | Tubulin | 0.10 ± 0.02 μM |

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. nih.gov

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound Derivative | Biological Activity | Assay | IC50 Value |

| Pyrimidine derivative 2a | Lipoxygenase inhibitor | LOX inhibition | 42 µM |

| Pyrimidine derivative 2f | Lipoxygenase inhibitor | LOX inhibition | 47.5 µM |

| Chalcone 1g | Lipoxygenase inhibitor | LOX inhibition | 17 µM |

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

pyrimidin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVWZYBUZELMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670737 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-08-5 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618446-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Pyrimidin 4 Ylmethanamine Dihydrochloride

Established Synthetic Routes to Pyrimidin-4-ylmethanamine Core

The primary and most industrially viable route for synthesizing the pyrimidin-4-ylmethanamine core involves the chemical reduction of a pyrimidine-4-carbonitrile (B1589050) precursor. This transformation specifically targets the nitrile group, converting it to an aminomethyl group while preserving the aromaticity of the pyrimidine (B1678525) ring. Key methods for this reduction include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation is a widely employed method for converting nitriles to primary amines due to its high efficiency and selectivity. bme.husemanticscholar.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. Another common approach is the use of powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), which are also effective in reducing nitriles to primary amines. researchgate.netpharmaguideline.com

Precursor Synthesis and Intermediate Derivatization

The crucial precursor for the synthesis of pyrimidin-4-ylmethanamine is pyrimidine-4-carbonitrile. This intermediate can be synthesized through several established methods. A common laboratory-scale approach is the nucleophilic substitution of a 4-halopyrimidine, such as 4-chloropyrimidine (B154816), with a cyanide salt like potassium cyanide (KCN). This reaction displaces the halide to install the nitrile group at the 4-position of the pyrimidine ring. researchgate.net

Alternatively, on an industrial scale, ammoxidation of 4-methylpyrimidine (B18481) can be employed. This process involves the reaction of 4-methylpyrimidine with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst to directly convert the methyl group into a nitrile group. chemicalbook.com

Intermediate derivatization can be performed at the precursor stage to introduce additional functionality onto the pyrimidine ring. For instance, substituted 4-chloropyrimidines can be used as starting materials to generate a variety of substituted pyrimidine-4-carbonitriles, which can then be reduced to the corresponding substituted pyrimidin-4-ylmethanamine derivatives.

Optimization of Reaction Conditions for Pyrimidin-4-ylmethanamine Dihydrochloride (B599025) Production

The efficiency and selectivity of the conversion of pyrimidine-4-carbonitrile to pyrimidin-4-ylmethanamine are highly dependent on the reaction conditions. For catalytic hydrogenation, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that require optimization to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hursc.org

| Parameter | Condition | Purpose/Effect |

| Catalyst | Raney Nickel, Raney Cobalt, Palladium on Carbon (Pd/C), Rhodium on Alumina | Active metals facilitate the addition of hydrogen across the nitrile's carbon-nitrogen triple bond. Nickel and Cobalt are often used for their cost-effectiveness. |

| Solvent | Alcohols (Methanol, Ethanol), Ethers (THF), often with Ammonia | The presence of ammonia helps to suppress the formation of secondary amine byproducts by reacting with the intermediate imine. bme.hu |

| Temperature | 80–150 °C | Higher temperatures increase the reaction rate but can also lead to more side reactions if not properly controlled. |

| H₂ Pressure | 10–80 bar | Elevated pressure increases the concentration of dissolved hydrogen, driving the reaction towards completion. rsc.org |

For reductions using metal hydrides like LiAlH₄, the reaction is typically performed in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent decomposition of the reagent by protic solvents. researchgate.netpharmaguideline.com

The final step in the production is the formation of the dihydrochloride salt. This is achieved by treating the isolated pyrimidin-4-ylmethanamine free base with at least two equivalents of hydrochloric acid. youtube.com A typical procedure involves dissolving the amine in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether, and adding a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) until precipitation of the salt is complete. google.comsciencemadness.org The resulting crystalline solid can then be isolated by filtration and dried.

Advanced Derivatization Strategies for Pyrimidin-4-ylmethanamine Scaffold

The primary amine of pyrimidin-4-ylmethanamine is a versatile functional group that allows for extensive structural modifications. These derivatization strategies are crucial for creating libraries of compounds for applications in drug discovery and materials science.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl or benzyl (B1604629) halides, in a process known as N-alkylation. This reaction introduces new alkyl or arylmethyl groups onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. acs.orgresearchgate.net To avoid overalkylation, which can be a significant side reaction, reaction conditions must be carefully controlled. researchgate.netnih.gov

| Reagent Class | Example | Base | Solvent | Product Type |

| Alkyl Halide | Iodomethane, Bromoethane | K₂CO₃, Et₃N | Acetonitrile (B52724), DMF | Secondary Amine |

| Benzyl Halide | Benzyl Bromide, 4-Chlorobenzyl Chloride | K₂CO₃, DIPEA | Acetonitrile, THF | Secondary Amine |

| Activated Alcohol | Benzyl Alcohol (with catalyst) | KOtBu | Toluene (solvent-free) | Secondary Amine |

Acylation and Amide Formation for Structural Diversification

N-acylation is a fundamental transformation that converts the primary amine of pyrimidin-4-ylmethanamine into an amide. This reaction is highly reliable and is commonly used to introduce a wide variety of functional groups. The most common acylating agents are acyl chlorides and acid anhydrides, which react readily with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. youtube.comsemanticscholar.org Alternatively, carboxylic acids can be coupled directly with the amine using peptide coupling reagents. organic-chemistry.org

| Acylating Agent | Coupling Reagent/Base | Solvent | Key Features |

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine | Dichloromethane, THF | Highly reactive, fast reaction times. |

| Acid Anhydride (e.g., Acetic Anhydride) | Pyridine, DMAP | Dichloromethane, Acetonitrile | Generally less reactive than acyl chlorides but easier to handle. |

| Carboxylic Acid | EDC, HOBt, HATU, DCC | DMF, Dichloromethane | Allows for the formation of amides from a wide range of carboxylic acids under mild conditions. |

Reductive Amination Approaches for N-Substituted Derivatives

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, providing a more controlled alternative to direct alkylation with alkyl halides. masterorganicchemistry.com The process involves the reaction of pyrimidin-4-ylmethanamine with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. A key advantage of this method is that it largely avoids the problem of overalkylation. masterorganicchemistry.com The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.

| Reducing Agent | Typical Carbonyl Substrate | Solvent | pH/Additive |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes, Ketones | Dichloroethane (DCE), THF | Often with acetic acid. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol, Ethanol | Requires slightly acidic pH (4-6) for optimal iminium ion formation. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones | Methanol, Ethanol | Catalysts include Pd/C, PtO₂, Raney Nickel. |

| Sodium borohydride (B1222165) (NaBH₄) | Aldehydes | Methanol, Ethanol | The imine must be pre-formed as NaBH₄ can also reduce the aldehyde. wikipedia.org |

This two-step, one-pot procedure allows for the synthesis of a diverse array of N-substituted derivatives by simply varying the aldehyde or ketone used in the reaction. nih.govorganic-chemistry.org

Cyclocondensation and Annulation Reactions to Form Fused Pyrimidine Systems

The aminomethyl group of pyrimidin-4-ylmethanamine serves as a key nucleophilic handle for constructing fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions typically involve the condensation of the primary amine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrimidine core. A prominent application of this strategy is in the synthesis of pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netmdpi.com

The general approach involves reacting a 4-aminopyrimidine (B60600) derivative with reagents that can provide the necessary atoms to close a second ring. For instance, multicomponent reactions involving 6-aminouracils (structurally related to 4-aminopyrimidines), aldehydes, and another amine can yield complex pyrimido[4,5-d]pyrimidine (B13093195) frameworks. nih.gov In the context of pyrimidin-4-ylmethanamine, the aminomethyl moiety can react with various carbonyl compounds, such as β-ketoesters or 1,3-dicarbonyls, to form an enamine or imine intermediate, which then undergoes intramolecular cyclization to yield a dihydropyrimido[4,5-d]pyrimidine system. Subsequent oxidation or aromatization can lead to the fully aromatic fused product.

Another established route to fused systems is the reaction with reagents like formaldehyde (B43269) in the presence of another primary amine, leading to a double Mannich-type reaction and subsequent cyclization. nih.gov The versatility of the aminomethyl group allows it to act as a binucleophile in reactions that form pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net These strategies highlight the potential of pyrimidin-4-ylmethanamine as a building block for creating diverse and complex fused pyrimidine libraries. researchgate.netoiccpress.com

Table 1: Examples of Reagents for Fused Pyrimidine Synthesis

| Reagent Class | Specific Example | Resulting Fused System (General) |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Diethyl malonate | Dihydropyrimido[4,5-d]pyrimidinone |

| β-Ketoesters | Ethyl acetoacetate | Dihydropyrimido[4,5-d]pyrimidinone |

| Aldehydes & Amines | Formaldehyde, Aniline | Tetrahydropyrimido[4,5-d]pyrimidine |

Cross-Coupling Methodologies for Aryl and Heteroaryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrimidine core. researchgate.net While direct coupling on pyrimidin-4-ylmethanamine is challenging without protecting the amine, these reactions are typically performed on a halogenated pyrimidine precursor, which is later converted to the final product. The primary positions for substitution on the pyrimidine ring are the electron-deficient C2, C4, and C6 positions. wikipedia.orgslideshare.net

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for C-C bond formation, coupling a halopyrimidine with an aryl or heteroaryl boronic acid. wikipedia.org For instance, 4-chloropyrimidine can be reacted with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 4-aryl or 4-heteroaryl pyrimidines. nih.govworktribe.com The resulting compound can then be functionalized at the methyl position to introduce the amine. This method is highly efficient for creating libraries of substituted pyrimidines. mdpi.com

Sonogashira Coupling: This methodology allows for the introduction of alkyne functionalities by coupling a halopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org A 5-iodopyrimidine (B189635) derivative, for example, can be coupled with propargylamine (B41283) to introduce an aminopropargyl group at the C5 position. nih.gov Similarly, a 4-halopyrimidine could be coupled with an alkyne, with the resulting product being a precursor for further transformations. rsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halopyrimidine and an amine. It is a key step in the synthesis of many pharmaceutical compounds where an amino-substituted pyrimidine is required. nih.gov For example, the synthesis of the drug Abemaciclib involves a palladium-mediated Buchwald-Hartwig amination to form a crucial C-N bond with the pyrimidine ring. nih.gov

Table 2: Overview of Cross-Coupling Reactions on Pyrimidine Precursors

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 4-Chloropyrimidine + Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Arylpyrimidine |

| Sonogashira | 4-Bromopyrimidine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | 4-Alkynylpyrimidine |

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of pyrimidin-4-ylmethanamine, where a stereocenter is introduced at or adjacent to the aminomethyl group, requires stereoselective methodologies. While direct asymmetric synthesis of the title compound is not widely reported, established principles of asymmetric synthesis can be applied to create such chiral molecules.

One potential strategy involves the asymmetric reduction of a prochiral pyrimidin-4-yl ketimine. Using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could enantioselectively deliver a hydride to the C=N double bond, establishing a chiral center at the carbon bearing the amino group.

Another approach is the asymmetric cyclopropanation of N1-vinylpyrimidines with diazoesters, catalyzed by chiral ruthenium(II) or copper(I) complexes. acs.orgnih.gov This method has been successfully used to create chiral cyclopropylpyrimidine nucleoside analogues with high diastereo- and enantioselectivity (up to 99% ee). rsc.orgresearchgate.net Although this introduces a different type of chiral structure, it demonstrates the feasibility of achieving high stereocontrol in reactions involving the pyrimidine scaffold.

Chemical Reactivity and Mechanistic Investigations of Pyrimidin-4-ylmethanamine

Protonation Behavior and Salt Formation Dynamics

Pyrimidin-4-ylmethanamine possesses two types of basic centers: the two nitrogen atoms of the pyrimidine ring and the primary amino group of the side chain. The protonation behavior is dictated by the relative basicity (pKa of the conjugate acids) of these sites.

The pyrimidine ring itself is a weak base. Due to the electron-withdrawing nature of the second nitrogen atom, the ring nitrogens are significantly less basic than that of pyridine (pKa ≈ 5.2). bhu.ac.in The pKa for protonated pyrimidine is approximately 1.23. wikipedia.orglibretexts.org In contrast, the primary amine of the aminomethyl group is aliphatic in nature and its basicity is expected to be similar to that of benzylamine (B48309) (pKa ≈ 9.3).

Consequently, upon addition of an acid, the exocyclic aminomethyl group is the primary site of protonation due to its much higher basicity. This forms the monohydrochloride salt. Pyrimidin-4-yl-CH₂NH₂ + HCl → Pyrimidin-4-yl-CH₂NH₃⁺Cl⁻

Under more strongly acidic conditions, a second protonation can occur at one of the ring nitrogen atoms. The N1 atom is generally the site of this second protonation. This results in the formation of the dihydrochloride salt, where both the side-chain amine and one ring nitrogen are protonated. This dual protonation explains the compound's existence as a stable dihydrochloride salt.

Table 3: Comparative pKa Values (Conjugate Acid)

| Compound/Functional Group | Approximate pKa | Site of Protonation |

|---|---|---|

| Pyrimidine | 1.23 | Ring Nitrogen |

| Pyridine | 5.23 | Ring Nitrogen |

| Benzylamine (analog for side chain) | 9.34 | Amino Group Nitrogen |

| Pyrimidin-4-ylmethanamine (1st protonation) | ~9.3 (estimated) | Side Chain -NH₂ |

Role of Ring Nitrogen Atoms in Reactivity and Transformations

The two nitrogen atoms at positions 1 and 3 are fundamental to the chemical character of the pyrimidine ring. Their electron-withdrawing inductive effects significantly influence the molecule's reactivity. bhu.ac.in

π-Deficient Nature : The nitrogens decrease the electron density of the aromatic ring, making pyrimidine a "π-deficient" heterocycle. wikipedia.org This deactivation makes electrophilic aromatic substitution difficult, occurring only at the C5 position (the least electron-deficient) and generally requiring the presence of activating, electron-donating groups. slideshare.netresearchgate.net

Activation of C2, C4, and C6 for Nucleophilic Attack : The electron deficiency is most pronounced at the carbon atoms adjacent or para to the nitrogens (C2, C4, and C6). These positions are thus susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgyoutube.com In pyrimidin-4-ylmethanamine, the C4 position is already substituted, but C2 and C6 remain potential sites for attack by strong nucleophiles, which can lead to substitution of a hydrogen or a suitable leaving group.

Site of Alkylation and N-Oxidation : The lone pair of electrons on the nitrogen atoms can act as nucleophiles. N-alkylation and N-oxidation are possible, although these reactions are more difficult than in pyridine due to the deactivating effect of the second nitrogen. wikipedia.org Alkylation typically occurs regioselectively at the N1 position. tandfonline.comtandfonline.comias.ac.in

The presence of the aminomethyl group at C4, being a weak electron-donating group through induction, slightly mitigates the electron deficiency of the ring compared to unsubstituted pyrimidine, but the overarching reactivity pattern is still dominated by the two ring nitrogens.

Exploration of Electron-Donating and Electron-Withdrawing Substituent Effects on Reactivity

The reactivity of the pyrimidin-4-ylmethanamine scaffold can be finely tuned by introducing additional substituents at the C2, C5, or C6 positions. The electronic nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution in the ring and influences reaction outcomes. csu.edu.auresearchgate.net

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups are strong EDGs.

Effect on Electrophilic Substitution : Placing an EDG on the ring increases its electron density, thereby activating it towards electrophilic substitution. This effect is most pronounced at the C5 position, which becomes significantly more nucleophilic. With strong activation (e.g., two amino groups), electrophilic reactions like nitrosation, halogenation, and diazo coupling can proceed under mild conditions. researchgate.net

Effect on Basicity : EDGs increase the basicity of the ring nitrogen atoms.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) are strong EWGs.

Effect on Nucleophilic Substitution : EWGs further decrease the electron density of the π-deficient ring, making it even more susceptible to nucleophilic attack at the C2, C4, and C6 positions. This facilitates the displacement of leaving groups (like halides) at these positions. scielo.brresearchgate.net

Effect on Electrophilic Substitution : EWGs strongly deactivate the ring towards electrophilic attack, making such reactions extremely difficult.

Effect on Basicity : EWGs decrease the basicity of both the ring nitrogens and the exocyclic aminomethyl group through their inductive and/or resonance effects. mdpi.com

Table 4: Predicted Substituent Effects on Pyrimidin-4-ylmethanamine Reactivity

| Substituent at C2/C6 | Type | Effect on Electrophilic Attack at C5 | Effect on Nucleophilic Attack at C2/C6 | Effect on Ring Nitrogen Basicity |

|---|---|---|---|---|

| -OCH₃ | EDG | Activation | Deactivation | Increase |

| -NH₂ | EDG | Strong Activation | Deactivation | Strong Increase |

| -Cl | EWG (Inductive) | Deactivation | Activation | Decrease |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Structural Elucidation of Novel Pyrimidin-4-ylmethanamine Derivatives

The precise determination of the molecular structure is the cornerstone of chemical research. For novel derivatives of Pyrimidin-4-ylmethanamine, a combination of high-resolution mass spectrometry and various spectroscopic techniques provides a complete picture of the atomic connectivity and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unequivocal confirmation of a compound's elemental composition. nih.govresearchgate.net Unlike unit mass resolution spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a unique molecular formula. researchgate.net For a novel Pyrimidin-4-ylmethanamine derivative, HRMS would be employed to verify that the experimentally measured mass aligns with the theoretically calculated mass of the expected chemical formula.

For the parent compound, Pyrimidin-4-ylmethanamine dihydrochloride (B599025), the cationic species ([M+H]⁺) would be analyzed. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can easily distinguish the target ion from other ions with the same nominal mass. nih.gov

Table 1: HRMS Data for the [M+H]⁺ Ion of Pyrimidin-4-ylmethanamine

| Attribute | Value |

|---|---|

| Molecular Formula | C₅H₈N₃⁺ |

| Calculated Exact Mass | 110.0713 |

| Typical Measured Mass | ~110.0711 |

| Typical Mass Accuracy | < 2 ppm |

This high degree of accuracy in mass determination provides strong evidence for the compound's identity and elemental composition, serving as a foundational piece of data for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HSQC and HMBC, the precise connectivity of all atoms in a molecule can be determined. mdpi.comnih.gov

For Pyrimidin-4-ylmethanamine dihydrochloride, the protonation of the two nitrogen atoms in the pyrimidine (B1678525) ring and the exocyclic aminomethyl group significantly influences the chemical shifts. The electron-withdrawing effect of the protonated nitrogen atoms causes the pyrimidine ring protons to shift downfield.

Expected ¹H NMR Spectral Features:

H2, H6, H5 Protons: These protons on the pyrimidine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The proton at the C2 position, situated between the two nitrogen atoms, is expected to be the most downfield.

Methylene (B1212753) Protons (-CH₂-): The protons of the aminomethyl group would likely appear as a singlet or a multiplet, shifted downfield due to the adjacent protonated amino group and the pyrimidine ring.

Amine Protons (-NH₃⁺): The protons of the ammonium (B1175870) group would be observable, often as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C2-H | 9.0 - 9.3 | 159 - 161 | Located between two electron-deficient nitrogen atoms. nih.gov |

| C4 | --- | 165 - 168 | Attached to the aminomethyl group and a ring nitrogen. |

| C5-H | 7.8 - 8.1 | 124 - 127 | Adjacent to the C4 and C6 positions. nih.gov |

| C6-H | 8.8 - 9.1 | 157 - 160 | Adjacent to a ring nitrogen. nih.gov |

| -CH₂- | 4.5 - 4.8 | 40 - 43 | Deshielded by the pyrimidine ring and the -NH₃⁺ group. |

| -NH₃⁺ | 8.0 - 8.5 (broad) | --- | Protonated amine group. |

Note: Predicted values are based on general principles and data for related pyrimidine derivatives. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. aip.orgresearchgate.net For this compound, these techniques can confirm the presence of the pyrimidine ring, the C-H bonds, and the protonated amine group.

The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. core.ac.uk Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially regarding the pyrimidine ring vibrations. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N and C=C Ring Stretch | 1650 - 1450 | IR, Raman |

| N-H Bend (Ammonium) | 1600 - 1500 | IR |

| Ring Breathing Modes | 1000 - 600 | Raman |

The presence of a broad, strong absorption in the 3200-2800 cm⁻¹ region of the IR spectrum is a classic indicator of an ammonium salt, confirming the dihydrochloride form of the compound.

Solid-State Characterization in Pharmaceutical Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in pharmaceutical development. google.com

X-ray Powder Diffraction (XRPD) is the primary analytical technique for the investigation of crystalline solids. mdpi.com Each unique crystalline form, or polymorph, of a compound will produce a distinct diffraction pattern, which serves as a "fingerprint" for that specific form. nih.gov This allows for the identification and differentiation of polymorphs, as well as the detection of amorphous content. google.com

In the analysis of this compound, different crystallization processes could potentially yield different polymorphs. Each form would be characterized by a unique set of diffraction peaks at specific 2θ angles.

Table 4: Illustrative XRPD Peak Data for Two Hypothetical Polymorphs of a Pyrimidine Derivative

| Form A (2θ ± 0.2°) | Relative Intensity | Form B (2θ ± 0.2°) | Relative Intensity |

|---|---|---|---|

| 8.5 | Medium | 9.2 | Strong |

| 12.1 | Strong | 11.8 | Medium |

| 15.3 | Strong | 14.5 | Medium |

| 18.8 | Medium | 19.1 | Strong |

| 21.4 | Weak | 22.6 | Strong |

Note: This data is illustrative, based on typical patterns observed for pharmaceutical salts, such as those described in patent literature for pyrimidine derivatives. google.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov

When analyzing different polymorphs of this compound, DSC can provide crucial information. According to Gibbs' phase rule, different polymorphs will have different melting points and enthalpies of fusion. A DSC thermogram can reveal the melting point of a stable form or more complex behavior, such as the melting of a metastable form followed by recrystallization into a more stable form, and its subsequent melting at a higher temperature. nih.govresearchgate.net

Table 5: Hypothetical Thermal Events for Two Polymorphs of this compound

| Polymorphic Form | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |

|---|---|---|---|

| Form I (Metastable) | Melting | 175 | 178 |

| Form II (Stable) | Melting | 188 | 191 |

This data, when combined with XRPD, allows for a comprehensive characterization of the polymorphic landscape of the compound, which is essential for selecting the appropriate solid form for further development.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis is a critical technique for assessing the thermal stability of a compound by measuring its change in mass as a function of temperature. While specific TGA data for this compound is not extensively published in peer-reviewed literature, the thermal behavior of related pyrimidine derivatives has been investigated. These studies indicate that the decomposition of such compounds often occurs in multiple stages, corresponding to the loss of specific functional groups and the eventual breakdown of the heterocyclic ring.

For a compound like this compound, a hypothetical TGA curve would be expected to show an initial stable region, followed by distinct weight loss steps. The initial weight loss could correspond to the liberation of hydrogen chloride, followed by the decomposition of the methanamine side chain, and finally, the degradation of the pyrimidine core at higher temperatures. The precise temperatures and percentage weight losses at each stage are unique identifiers of the compound's thermal stability profile.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Moiety Loss |

|---|---|---|---|

| 1 | 150 - 250 | ~39.9% | 2HCl |

| 2 | 250 - 400 | ~26.3% | CH₂NH₂ |

| 3 | > 400 | ~33.8% | Pyrimidine Ring Fragmentation |

Note: This data is illustrative and based on the theoretical composition of the molecule. Actual experimental results may vary.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei in solid samples. It is particularly valuable for distinguishing between different solid forms, such as crystalline polymorphs and amorphous states, which can have significantly different physical properties.

In the context of this compound, ¹³C and ¹⁵N ssNMR would be instrumental. The ¹³C ssNMR spectrum would exhibit distinct peaks for each unique carbon atom in the pyrimidine ring and the methanamine side chain. The chemical shifts and line widths of these peaks can provide information about the molecular packing and conformational rigidity in the solid state. Crystalline forms typically show sharp, well-resolved peaks, whereas amorphous forms exhibit broader signals due to the distribution of local environments. Similarly, ¹⁵N ssNMR would be sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms in the pyrimidine ring and the amino group.

Table 2: Predicted ¹³C ssNMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyrimidine) | ~158 |

| C4 (Pyrimidine) | ~160 |

| C5 (Pyrimidine) | ~120 |

| C6 (Pyrimidine) | ~155 |

| CH₂ (Methanamine) | ~45 |

Note: These are predicted values and can be influenced by the specific crystalline form and experimental conditions.

Chromatographic and Separation Techniques for Research Samples

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for separating components in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.

A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and ensure good peak shape and retention. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the pyrimidine ring. Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the purity determination.

Table 3: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

LC-MS/MS for Metabolite Identification and Quantitative Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for studying the metabolism of a compound and for its sensitive and selective quantification in complex biological matrices. Following administration in a research setting, this compound would likely undergo various metabolic transformations.

In a typical metabolite identification workflow, a biological sample (e.g., plasma, urine, or liver microsomes) would be analyzed by LC-MS/MS. The high-resolution mass spectrometer would detect the parent compound and any potential metabolites. The fragmentation patterns (MS/MS spectra) of these species would then be analyzed to elucidate their structures. Common metabolic pathways for a molecule like this could include N-acetylation of the primary amine, oxidation of the pyrimidine ring, or conjugation with glucuronic acid or sulfate (B86663).

For quantitative analysis, a specific and sensitive multiple reaction monitoring (MRM) method would be developed. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (characteristic fragments) to monitor. This technique allows for the accurate quantification of this compound and its key metabolites even at very low concentrations.

Table 4: Potential Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) |

|---|---|

| N-Acetylation | +42.01 |

| Hydroxylation | +15.99 |

| Glucuronidation | +176.03 |

Biological Activities and Pharmacological Profiles of Pyrimidin 4 Ylmethanamine Dihydrochloride and Its Derivatives

Antimicrobial and Antitubercular Activities

Pyrimidine (B1678525) derivatives are a well-established class of compounds possessing a broad range of antimicrobial activities. researchgate.net Research has shown that modifications to the pyrimidine ring can yield potent agents against bacteria, fungi, and mycobacteria. researchgate.netnih.gov

Numerous studies have demonstrated the efficacy of pyrimidine analogs against both Gram-positive and Gram-negative bacteria. A series of novel pyrimidine and pyrimidopyrimidine derivatives were tested for their antimicrobial activity, with several compounds showing strong effects against all tested microorganisms. nih.gov For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives exhibited significant inhibitory effects against bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L⁻¹. mdpi.com

The antimicrobial screening of various pyrimidine-based compounds has identified molecules with activity comparable or superior to standard antibiotics. nih.gov One study found that a pyrimidine compound demonstrated a bactericidal effect against E. coli at a concentration of 128 µg/ml in vitro. researchgate.net Another investigation highlighted that specific pyrimidine derivatives (compounds 3a, 3b, 3d, 4a-d, 9c, and 10b) exhibited excellent antimicrobial activities when compared with the reference drug ampicillin. nih.gov

| Compound Class | Bacterial Strains | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Gram-positive and Gram-negative bacteria | 4–20 μmol L⁻¹ | mdpi.com |

| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3n)-one | E. coli | 128 µg/ml (Bactericidal) | researchgate.net |

| Pyrimidopyrimidine analogs (4a-d, 9c, 10b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Excellent activity compared to Ampicillin | nih.gov |

The emergence of drug-resistant tuberculosis has necessitated the discovery of new antimycobacterial agents, and pyrimidine derivatives have emerged as a promising class of compounds. nih.gov Several pyrimidine-containing compounds have even entered clinical trials as anti-TB agents. researchgate.netnih.gov

Research has identified various pyrimidine scaffolds with potent activity against M. tb. One study on newly synthesized pyrimidine derivatives found that compounds TAG4, TAG7, and VMA–13–04 exhibited the greatest bactericidal activity against M. tuberculosis. antibiotics-chemotherapy.ru Another series of pyrimidin-4(3H)-one derivatives showed good activity, with one compound having a MIC value of 2 μM. nih.gov Furthermore, substituted 4-amino-thieno[2,3-d]pyrimidine derivatives were found to suppress the growth of Mycobacterium smegmatis by inhibiting QcrB, a crucial component of the electron transport chain. ucl.ac.uk One of the most promising compounds from this series demonstrated significant anti-TB activity. ucl.ac.uk

| Compound/Derivative Series | M. tb Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrimidin-4(3H)-one derivative (Compound 8) | M. tb | 2 μM | nih.gov |

| 4-pyridyl substituted pyrimidinone (Compound 20) | M. tb | 9 μM | nih.gov |

| Benzyl-pyrimidine derivatives (Compound 22-25) | Mtb H37Rv | 12.5 µM | ucl.ac.uk |

| 5-(arylmethylene)hexahydropyrimidine-2,4,6-triones (TAG4) | M. tb | Comparable to Isoniazid | antibiotics-chemotherapy.ru |

| 5-hetarylmethylidene-2,4,6-triones (TAG7) | M. tb | High bactericidal activity | antibiotics-chemotherapy.ru |

Pyrimidine analogs have also been investigated for their antifungal properties, showing activity against a wide range of pathogenic fungi. researchgate.netresearchgate.net A novel series of pyrimidine-based molecules was identified to have broad-spectrum antifungal activity, including against difficult-to-treat molds. nih.gov One compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus strains and potent activity against Scedosporium apiospermum with a MIC of 2 µg/mL. nih.gov

In another study, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities. researchgate.net Compounds 5f and 5o showed superior antifungal activity against Phomopsis sp. with an inhibition rate of 100%, compared to the commercial fungicide Pyrimethanil (85.1%). researchgate.net Notably, compound 5o exhibited an excellent EC₅₀ value of 10.5 μg/ml against Phompsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). researchgate.net Furthermore, other synthesized pyrimidine derivatives showed strong effects against fungal species such as Candida albicans and Aspergillus flavus. nih.gov

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrimidine-based small molecule (Compound 1) | Aspergillus fumigatus | MIC | 8–16 µg/mL | nih.gov |

| Pyrimidine-based small molecule (Compound 1) | Scedosporium apiospermum | MIC | 2 µg/mL | nih.gov |

| Compound 5o | Phomopsis sp. | EC₅₀ | 10.5 μg/ml | researchgate.net |

| Compound 9d | Candida albicans | MIC | More potent than Fluconazole | mdpi.com |

| Compound 9d | Ganoderma lucidum | MIC | More potent than Fluconazole | mdpi.com |

Anticancer and Anti-Proliferative Potency

The pyrimidine ring is a key pharmacophore in a multitude of anticancer agents, including clinically used drugs like 5-Fluorouracil. sciensage.infoarabjchem.org The structural versatility of the pyrimidine scaffold allows for the design of derivatives that can inhibit various targets involved in cancer cell proliferation and survival. ijrpr.comresearchgate.net

Derivatives based on the pyrimidine structure have shown potent anti-proliferative activity against a wide array of human cancer cell lines. nih.gov For instance, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives exhibited broad efficacy against various cancer cells, including MV4-11, HT-29, MCF-7, and HeLa, with IC₅₀ values comparable to established inhibitors. ijrpr.com Another study reported on pyrimidine derivatives that were effective against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.gov

The cytotoxic effects of these compounds are often significant, with some demonstrating potency in the nanomolar to low micromolar range. A fused 1,4-benzodioxane (B1196944) pyrimidine analog was particularly potent, inhibiting HepG2 (liver), U937 (lymphoma), and Y79 (retinoblastoma) cancer cell lines with IC₅₀ values of 0.11, 0.07, and 0.10 μM, respectively. mdpi.com Similarly, certain novel aminopyrimidine-2,4-diones showed excellent cytotoxic activity, with one compound (Compound 7) displaying a potent IC₅₀ value of 0.02 µM against the MDA-MB-231 breast cancer cell line. nih.gov

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl) pyrimidin-4-amine (Compound 17) | MV4-11, HT-29, MCF-7, HeLa | Leukemia, Colon, Breast, Cervical | Comparable to Palbociclib | ijrpr.com |

| Fused 1,4-benzodioxane pyrimidine (Compound 131) | HepG2 | Liver | 0.11 ± 0.02 μM | mdpi.com |

| Fused 1,4-benzodioxane pyrimidine (Compound 131) | U937 | Lymphoma | 0.07 ± 0.01 μM | mdpi.com |

| Aminopyrimidine-2,4-dione (Compound 7) | MDA-MB-231 | Breast | 0.02 µM | nih.gov |

| Pyrimidopyrimidine (Compound 10b) | HCT-116 | Colorectal | 0.04 µM | nih.gov |

| Pyrimidopyrimidine (Compound 10b) | MCF-7 | Breast | 0.06 µM | nih.gov |

| Pyrimidopyrimidine (Compound 10c) | HEPG-2 | Hepatocellular | 0.05 µM | nih.gov |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one (Compound 7d) | HepG2 | Liver | Higher cytotoxicity than Doxorubicin | mdpi.com |

An important aspect of anticancer drug development is selectivity, aiming to maximize toxicity towards cancer cells while minimizing harm to normal cells. Several studies on pyrimidine derivatives have highlighted promising selectivity profiles. For example, one 3-phenyltetrahydrobenzo nih.govnih.govtheno[2,3-d]pyrimidine derivative showed superior activity against the HCT-116 colon cancer cell line compared to the normal colon cell line, FHC. ijrpr.com

In another investigation, newly synthesized pyrimidopyrimidines were evaluated for cytotoxicity against three cancer cell lines and a normal fibroblast cell line (W138). nih.gov Certain compounds exhibited high cytotoxic activities against the cancer cells while demonstrating good safety profiles toward the normal human lung fibroblast cell line. nih.gov Additionally, some synthesized pyridine (B92270), pyrane, and pyrimidine derivatives were found to be highly selective in inhibiting leukemia cell lines. nih.gov The MDA-MB-231 breast cancer cell line was also found to be particularly sensitive to a series of aminopyrimidine-2,4-dione derivatives. nih.gov This emerging evidence of selectivity suggests that the pyrimidine scaffold can be tailored to target specific cancer types, offering a promising avenue for the development of targeted cancer therapies.

Antiviral and Anti-HIV Activities

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, with numerous derivatives showing potent activity against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.goveurekaselect.comresearchgate.net

Derivatives of pyrimidine have been shown to interfere with various stages of the viral life cycle. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated selective efficacy against coronaviruses. mdpi.com Although the antiviral activity was generally weak, specific compounds with a cyclopropylamino group showed notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structure of the substituent at the 7-position of the pyrimido[4,5-d]pyrimidine core was found to be critical for antiviral effectiveness. mdpi.com

Another approach to antiviral activity involves the inhibition of viral entry into host cells. A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of several viral families, including HIV, by blocking specific heparan sulfate (B86663) receptors on the host cell's surface, thus preventing the virus from attaching and entering the cell.

A significant number of anti-HIV drugs target the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the virus. mdpi.comnih.govmdpi.com Pyrimidine derivatives have been a fertile ground for the discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A notable example is the development of piperidin-4-yl-aminopyrimidine derivatives. These compounds were designed by fusing pharmacophore templates of known NNRTIs and have shown significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. nih.gov Selected compounds from this series also demonstrated potent inhibition of the reverse transcriptase enzyme, with IC50 values lower than that of the established drug Nevirapine. nih.gov The improved potency of this class of pyrimidine derivatives highlights their potential in the development of new anti-HIV therapeutics. nih.gov

Table 1: Anti-HIV-1 Activity of Selected Piperidin-4-yl-aminopyrimidine Derivatives

| Compound | Wild-Type HIV-1 EC50 (nM) | Reverse Transcriptase IC50 (µM) |

|---|---|---|

| Derivative A | 5.2 | 0.8 |

| Derivative B | 3.8 | 0.5 |

Note: Data is illustrative and based on findings for piperidin-4-yl-aminopyrimidine derivatives, not Pyrimidin-4-ylmethanamine dihydrochloride (B599025) itself.

Enzyme and Kinase Inhibition Profiles

The pyrimidine core is a prevalent scaffold in the design of inhibitors for various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Cyclin-dependent kinases are crucial for the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy. Several classes of pyrimidine derivatives have been identified as potent CDK inhibitors.

For instance, 2-anilinopyrimidine derivatives have been developed as inhibitors of transcriptional CDKs, including CDK9. mdpi.com One compound in this series was found to be a potent CDK9 inhibitor with an IC50 of 0.059 µM. mdpi.com CDK9 is involved in the regulation of transcription, and its inhibition can lead to the suppression of genes that promote cancer cell growth and survival. nih.gov

Another study focused on (4-pyrazolyl)-2-aminopyrimidines as highly potent and selective CDK2 inhibitors. One derivative, compound 17, exhibited a CDK2 IC50 of 0.29 nM and demonstrated antitumor activity in mouse models with amplified CCNE1, a gene that often drives cancer through CDK2 activation. nih.gov

Table 2: Inhibitory Activity of Selected Pyrimidine Derivatives against CDKs

| Compound Class | Target CDK | IC50 (nM) |

|---|---|---|

| 2-Anilinopyrimidine derivative | CDK9 | 59 |

Note: The compounds listed are not direct derivatives of Pyrimidin-4-ylmethanamine dihydrochloride.

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is a critical target in the treatment of various cancers, particularly gastrointestinal stromal tumors (GIST). nih.gov The pyrimidine scaffold has been utilized in the development of c-KIT inhibitors.

Research into 2-aminopyrimidine (B69317) derivatives has led to the identification of compounds with high selectivity for other tyrosine kinases like FLT3 over c-KIT. nih.gov While the primary goal of that study was not c-KIT inhibition, it demonstrates the tunability of the pyrimidine scaffold to achieve kinase selectivity. A patent has described 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase, including mutations that confer resistance to existing therapies. nih.gov

Janus kinases are a family of tyrosine kinases that are essential for signaling pathways of numerous cytokines and growth factors, playing a key role in the immune system. wikipedia.org JAK3 is primarily expressed in hematopoietic cells, making it an attractive target for autoimmune diseases and certain cancers.

Several pyrimidine-based scaffolds have been explored for JAK3 inhibition. One approach has been the development of 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives, which led to a potent and orally bioavailable JAK3 selective inhibitor. nih.govx-mol.com Another study focused on 4-aminopiperidine-based compounds, resulting in a highly selective covalent inhibitor of JAK3 with an IC50 of 40 nM. This compound, RB1, showed no significant inhibition of other JAK family members (JAK1, JAK2, TYK2) at concentrations up to 5 µM. nih.gov The selectivity is attributed to the covalent modification of a unique cysteine residue (Cys909) in the JAK3 active site. nih.gov

Table 3: Inhibitory Profile of a Selective JAK3 Inhibitor

| Compound | Target | IC50 (nM) | Selectivity vs JAK1/JAK2 |

|---|

Note: RB1 is a 4-aminopiperidine-based compound, not a direct derivative of this compound.

Alpha-Amylase Inhibition for Metabolic Disorder Research

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a critical strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. Research into pyrimidine derivatives has identified promising candidates for α-amylase inhibition, particularly within the pyrazolo[3,4-d]pyrimidine class.

A study involving a series of novel pyrazolo[3,4-d]pyrimidine-containing amide derivatives revealed potent α-amylase inhibitory activity. researchgate.net Several analogues in this series demonstrated inhibitory concentrations (IC50) comparable to or better than acarbose, a standard antidiabetic drug. researchgate.net For instance, compounds featuring specific substitutions exhibited IC50 values as low as 1.60 µM. researchgate.net Another investigation into different pyrazolo[3,4-d]pyrimidine compounds identified a lead candidate with an IC50 value of 134.30 μM for α-amylase inhibition. nih.gov

Furthermore, the adenine (B156593) analog 4-aminopyrazolo(3,4-d) pyrimidine has been shown to significantly decrease plasma-alpha-amylase activity in a dose-dependent manner in animal models. mdpi.com These findings underscore the potential of the pyrazolo[3,4-d]pyrimidine scaffold, a derivative of the basic pyrimidine structure, as a source for developing new therapeutic agents for metabolic disorders. researchgate.netmdpi.com

Table 1: α-Amylase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Description | IC50 (µM) |

|---|---|---|

| 8d | Pyrazolo[3,4‐d]pyrimidine amide derivative | 1.77±2.84 |

| 8f | Pyrazolo[3,4‐d]pyrimidine amide derivative | 1.65±0.45 |

| 8i | Pyrazolo[3,4‐d]pyrimidine amide derivative | 1.60±0.48 |

| 8k | Pyrazolo[3,4‐d]pyrimidine amide derivative | 1.64±0.03 |

| Cycloadduct f | Pyrazolo[3,4-d]pyrimidine derivative | 134.30 |

| Acarbose | Standard Drug | 1.73±0.05 |

Nitric Oxide Synthase (nNOS) Inhibition Studies

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a significant therapeutic goal for addressing various neurodegenerative disorders where overproduction of nitric oxide is implicated. A major challenge has been to develop inhibitors that are not only potent and selective over other NOS isoforms (eNOS and iNOS) but also possess favorable pharmacokinetic properties like cell permeability. nih.govgoogle.com

Research has led to the design of novel 2,4-disubstituted pyrimidines as highly potent and selective nNOS inhibitors. nih.govgoogle.com By hybridizing molecular fragments from different known inhibitors, scientists have created compounds with improved characteristics. google.com The structure-activity relationship (SAR) studies in this series have been crucial. For example, the nature and length of the linker between the pyrimidine core and other ring systems significantly impact potency. nih.govgoogle.com

One compound in this series, featuring a 2-imidazolylpyrimidine scaffold and an optimal six-atom linker, was identified as one of the most potent nNOS inhibitors in its class, with a dissociation constant (Ki) of 0.019 µM. nih.gov Another derivative demonstrated a Ki of 0.368 µM. google.com These inhibitors achieve their potency and selectivity by establishing specific interactions, such as salt bridges with heme propionates within the enzyme's active site. nih.gov The development of these cell-permeable pyrimidine derivatives represents a significant advancement in the quest for effective treatments for neurological disorders. nih.govgoogle.com

Table 2: nNOS Inhibitory Potency of Selected 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | Description | Ki (µM) |

|---|---|---|

| Compound 4 | 2,4-disubstituted pyrimidine with piperazine (B1678402) linker | ~ 5 |

| Compound 5 | 2,4-disubstituted pyrimidine with different linker | 0.368 |

| Compound 9 | 2,4-disubstituted pyrimidine with optimized six-atom linker | 0.019 |

| Compound 10 | 2,4-disubstituted pyrimidine with 3-chlorophenyl tail | Potent, similar to Cmpd 13 |

| Compound 15 | 3,5-disubstituted pyridine analog | 5.5 |

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Based on the conducted research, there is insufficient specific information available regarding the direct inhibition of Lysyl Oxidase-Like 2 (LOXL2) by compounds with a pyrimidine-4-ylmethanamine core. While the broader class of pyrimidine derivatives has been investigated for various biological activities, including anti-fibrotic effects which can be related to LOXL2 pathways, direct structure-activity relationship studies linking this specific pyrimidine scaffold to LOXL2 inhibition were not prominently featured in the search results. researchgate.netscience.gov Research on small molecule inhibitors for LOXL2 has more extensively documented other heterocyclic scaffolds, such as pyridine-4-ylmethanamine derivatives. nih.gov

Modulation of Receptor Activity

Allosteric modulation of G protein-coupled receptors, such as the dopamine (B1211576) D2 receptor (D2R), offers a sophisticated approach for treating central nervous system disorders like schizophrenia by providing a safer and more nuanced pharmacological profile compared to traditional orthosteric ligands. researchgate.net In this context, pyrimidine derivatives have emerged as a novel class of D2R modulators.

Specifically, a thieno[2,3-d]pyrimidine (B153573) scaffold has been identified as a novel negative allosteric modulator (NAM) of the D2 receptor. researchgate.netmdpi.com This class of compounds represents a departure from previously known dopaminergic ligands. researchgate.net Subsequent research has focused on simplifying this structure to create low molecular weight, fragment-like NAMs that retain significant negative cooperativity. mdpi.com

Crucially, studies have explored the functional impact of various secondary and tertiary amino substituents at the 4-position of the thieno[2,3-d]pyrimidine core. mdpi.com This line of inquiry is directly relevant to the pyrimidin-4-ylmethanamine structure. These subtle modifications to the amine group and other positions on the fused ring system have been shown to yield compounds with a diverse range of pharmacological activities at the D2R, including NAMs with sub-micromolar affinity and even low-efficacy partial agonists. researchgate.netmdpi.com

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry. who.int Consequently, CXCR4 antagonists are of significant therapeutic interest. A novel class of potent and specific non-peptidic CXCR4 antagonists based on a dipyrimidine amine structure has been developed. who.int

A lead compound from this series, N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine (also known as MSX-122), has demonstrated subnanomolar potency in multiple in vitro assays. It effectively blocks the binding of the natural ligand CXCL12 and inhibits cancer cell invasion in Matrigel assays. who.int In vivo studies have further confirmed the efficacy of these dipyrimidine amines, showing their ability to interfere with CXCR4 function in models of inflammation, angiogenesis, and metastasis. who.int The discovery of the pyrimidinyl group as a powerful pharmacophore for CXCR4 antagonism has paved the way for a new generation of therapeutic agents targeting diseases driven by the CXCR4/CXCL12 axis. who.int

Structure Activity Relationship Sar Studies and Molecular Modeling

Systematic Elucidation of Key Pharmacophoric Features

The pharmacophore of a compound represents the essential three-dimensional arrangement of functional groups required for biological activity. For pyrimidine-containing molecules, this typically involves the nitrogen atoms of the pyrimidine (B1678525) ring, which can act as hydrogen bond acceptors, and various substituents that can influence properties like lipophilicity, steric profile, and electronic distribution. nih.govnih.gov

The biological activity of pyrimidine derivatives is highly sensitive to the position and nature of substituents on the pyrimidine ring. nih.govmdpi.com The pyrimidine scaffold can be modified at the 2, 4, 5, and 6 positions, with each site offering a unique vector for structural diversification. mdpi.commdpi.com

Studies on related pyrimidine-4-carboxamides have shown that the nitrogen atoms within the pyrimidine ring are critical for activity. For instance, the removal of the nitrogen at the 2-position (referred to as X2-nitrogen) resulted in a tenfold decrease in potency, suggesting it may form a crucial hydrogen bond with a target protein. nih.gov In contrast, the removal of the nitrogen at the 1-position had a less significant impact. nih.gov This highlights the specific electronic and hydrogen-bonding requirements of the heterocyclic core.

Furthermore, the electronic properties of substituents play a vital role. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the pyrimidine ring and its ability to interact with target residues. mdpi.com For example, in a series of diaryl pyrimidines, the placement of amino groups (EDGs) or fluorine atoms (EWGs) in the aryl rings drastically changed the inhibitory activity against inflammatory mediators. mdpi.com Specifically, amino groups in the para-position of the aromatic rings conferred the highest activity against nitric oxide and IL-6 secretion. mdpi.com

Table 1: SAR Analysis of Pyrimidine Scaffold Modifications Illustrative data from a study on Pyrimidine-4-carboxamide inhibitors of NAPE-PLD.

| Compound ID | X1 | X2 | X3 | pIC50 (± SEM) |

| 2 | N | N | CH | 6.09 ± 0.04 |

| 3 | N | CH | CH | 4.98 ± 0.03 |

| 4 | CH | N | CH | 5.84 ± 0.03 |

| 5 | CH | N | N | 5.39 ± 0.11 |

| 6 | N | N | N | <4.3 |

Source: Adapted from Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. nih.gov

Linkers, the molecular fragments connecting a core scaffold to other functional groups, are critical in determining the binding orientation and affinity of a ligand. nih.govresearchgate.net In Pyrimidin-4-ylmethanamine, the methylene (B1212753) group (-CH2-) serves as a simple, flexible linker between the pyrimidine ring and the primary amine.

The length, rigidity, and composition of a linker can significantly affect biological activity. nih.govnih.gov SAR studies on benzyl (B1604629) pyrimidines have shown that increasing the length of a linker can lead to decreased activity. researchgate.net Flexible linkers, such as those rich in glycine, can allow for optimal positioning of functional domains, while more rigid linkers can be used to restrict the conformation of a molecule to a more active binding pose. nih.gov The design of a linker with an optimized structure is crucial as it can influence the efficacy and pharmacokinetic properties of a compound. researchgate.net The primary amine of Pyrimidin-4-ylmethanamine, connected via the methylene linker, is a key functional group capable of forming strong hydrogen bonds and electrostatic interactions with target receptors. cymitquimica.comresearchgate.net

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound to improve potency, selectivity, or metabolic properties while retaining its primary biological activity. nih.govcambridgemedchemconsulting.com This involves substituting one atom or group with another that has similar steric or electronic properties.

For pyrimidine-based compounds, the pyrimidine ring itself is often a privileged scaffold. Studies comparing pyrimidine-4-carboxamides to their pyridyl and triazine analogs demonstrated that the pyrimidine core was optimal for activity, with the other heterocycles leading to a significant decrease in potency. nih.gov This suggests that the specific arrangement and electronic nature of the two nitrogen atoms in the pyrimidine ring are essential for target recognition.

Common bioisosteric replacements for a pyrimidine ring can include other nitrogen-containing heterocycles like triazines, pyridines, or fused systems such as triazolopyrimidines. cambridgemedchemconsulting.commdpi.com For example, the 1,2,4-triazolo[1,5-a]pyrimidine system is considered a bioisostere for purine (B94841) scaffolds. mdpi.com Such modifications can alter key properties like hydrogen bonding capacity, pKa, and solubility, thereby fine-tuning the compound's interaction with its biological target. nih.gov

Computational Chemistry and Molecular Docking Simulations

Computational methods are powerful tools for predicting how a ligand like Pyrimidin-4-ylmethanamine might bind to a protein target and for rationalizing observed SAR data. researchgate.netresearchgate.net Molecular docking, in particular, helps visualize and score the potential binding modes of a molecule within a receptor's active site. rjpbcs.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org The output of these simulations includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov A lower (more negative) binding energy generally indicates a more stable and potentially more potent ligand-receptor complex. researchgate.net

Table 2: Predicted Binding Energies of Pyrimidine Derivatives Against CDK2 (PDB: 1HCK) Illustrative data from a molecular docking study on related pyrimidine compounds.

| Compound ID | Binding Energy (kcal/mol) |

| 4a | -7.7 |

| 4b | -7.4 |

| 4c | -7.9 |

| 4h | -7.5 |

Source: Adapted from Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. nih.gov

A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand in the active site. nih.gov For Pyrimidin-4-ylmethanamine, the two nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, while the primary amine of the methanamine group is a strong hydrogen bond donor. cymitquimica.com

Docking studies frequently show pyrimidine derivatives forming hydrogen bonds with key amino acid residues in the active site, such as lysine (B10760008), threonine, and glutamic acid. nih.gov For instance, the pyrimidine nitrogen atoms can accept hydrogen bonds from the backbone or side chains of amino acids like LYS 33 and THR 14, while the amino group can donate a hydrogen bond to an acceptor like a glutamate (B1630785) residue. nih.gov These hydrogen bonding networks are often crucial for the stability of the protein-ligand complex and are a primary determinant of a compound's biological activity. researchgate.netnih.govnih.gov The formation of a dense network of intermolecular hydrogen bonds can lead to high binding affinity and stability. mdpi.com

Conformational Analysis of Pyrimidin-4-ylmethanamine Derivatives

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For Pyrimidin-4-ylmethanamine and its derivatives, conformational analysis primarily revolves around the rotational freedom of the aminomethyl group relative to the pyrimidine ring. The key dihedral angle is defined by the C5-C4-Cα-N bond sequence (where Cα is the methylene carbon).

The rotation around the C4-Cα single bond is relatively free, allowing the aminomethyl substituent to adopt various spatial orientations. However, certain conformations are energetically more favorable than others due to steric and electronic effects. Computational studies on similar aromatic systems suggest that low-energy conformations would likely place the amino group in a staggered arrangement relative to the hydrogen atom at the C5 position of the pyrimidine ring to minimize steric hindrance.

Furthermore, the protonation state of the aminomethyl group and the nitrogen atoms of the pyrimidine ring, which is influenced by the physiological pH, plays a significant role in the conformational preferences. As a dihydrochloride (B599025) salt, the amino group and at least one of the ring nitrogens are protonated. This introduces electrostatic interactions that can influence the preferred conformation. Intramolecular hydrogen bonding between the ammonium (B1175870) group and the nitrogen at position 3 of the pyrimidine ring could potentially stabilize certain conformations, leading to a more folded or compact structure.

Molecular dynamics simulations of related pyrimidine-based compounds have shown that while the pyrimidine ring itself is rigid, the substituents can exhibit considerable flexibility. nih.gov This flexibility allows the molecule to adapt its conformation upon binding to a target protein, a concept known as "induced fit." The accessible conformations of Pyrimidin-4-ylmethanamine derivatives are therefore crucial for their structure-activity relationships, as they dictate the optimal presentation of pharmacophoric features, such as hydrogen bond donors and acceptors, to a biological receptor. The exploration of this conformational space is a key aspect of rational drug design involving this scaffold.

In Silico ADMET and Drug-Likeness Predictions

In silico tools are invaluable in early drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its general "drug-likeness." These predictions help to identify potential liabilities and guide the optimization of lead compounds.

Evaluation of Predicted Pharmacokinetic Properties

Based on its structure, Pyrimidin-4-ylmethanamine dihydrochloride is expected to possess physicochemical properties that influence its pharmacokinetic profile. As a small, polar molecule, it is likely to have good aqueous solubility, which is favorable for absorption from the gastrointestinal tract. However, its polarity may limit its passive diffusion across biological membranes.

Several computational models can be used to predict key pharmacokinetic parameters. The table below presents a hypothetical ADMET profile for Pyrimidin-4-ylmethanamine, generated based on its structure and the known properties of similar heterocyclic amines.